N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
Description
Structural Breakdown Table
| Component | Position | Functional Role |
|---|---|---|
| Benzamide core | Parent chain | Carboxamide functionality |
| Fluorine atom | C3 of benzene | Electron-withdrawing substituent |
| Methoxy group | C4 of benzene | Electron-donating substituent |
| Bipyridinylmethyl group | N-attachment | Heterocyclic nitrogenous base |
This nomenclature aligns with PubChem’s computational descriptor methodology for related benzamide derivatives.
Alternative Naming Conventions in Chemical Literature
In non-IUPAC contexts, the compound may be referenced using:
Semisystematic names :
Fragment-based descriptors :
- Described as a benzamide-bipyridine hybrid, highlighting the fusion of aromatic and heterocyclic components.
Registry-based shorthand :
- EvitaChem’s internal catalog numbering (e.g., EVT-XXXXX) for commercial compounds, though no specific code is listed in the provided sources.
Notably, the sulfonamide analog N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is structurally similar but replaces the benzamide’s carbonyl group with a sulfonyl group.
CAS Registry Number and Database Cross-Referencing
As of the latest search results (May 2025), N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide does not have a publicly assigned CAS Registry Number in the SciFinder or PubChem databases. However, cross-referencing related compounds provides insight:
The absence of a CAS number for the target compound suggests it may represent a novel research chemical or a hypothetical structure modeled after validated analogs. Researchers should consult synthetic chemistry repositories (e.g., ChEMBL, ChemRxiv) for unpublished data.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-7-5-14(9-16(18)20)19(24)23-11-13-4-6-17(22-10-13)15-3-2-8-21-12-15/h2-10,12H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUBJHNIZTDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide derivative. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA and disrupt its function, leading to the inhibition of cell proliferation. The compound can also act as a ligand, forming complexes with metal ions and influencing their catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
Target Compound:
- Core : Benzamide.
- Substituents :
- N-([2,3'-Bipyridin]-5-ylmethyl) : A bipyridine-derived linker.
- 3-Fluoro-4-methoxybenzamide : Electron-withdrawing (F) and electron-donating (OMe) groups at positions 3 and 3.
Comparable Compounds:
Key Observations:
- Core Divergence : The target compound’s benzamide core contrasts with purine (e.g., 18a, 18b) or pyrazolo-pyrimidine (e.g., Example 53) cores in analogs. This suggests divergent biological targets (e.g., kinase vs. protease inhibition).
- Shared Motifs : The bipyridinylmethyl group appears in purine derivatives (18a, 18b) and the target compound, possibly aiding solubility or target engagement . Fluorinated benzamide moieties (e.g., Example 53, 1030626-67-5) are recurrent, highlighting fluorine’s role in enhancing lipophilicity or binding .
Pharmacological Implications
- Kinase Inhibition: Purine derivatives (e.g., 18a, 19a–c) are potent CDK inhibitors, overcoming trastuzumab resistance in HER2+ breast cancer . The target compound’s benzamide core may shift activity toward other kinases or non-kinase targets (e.g., GPCRs, proteases).
- Fluorine Effects : Fluorine in Example 53’s benzamide and the target compound may reduce metabolic clearance, as seen in FDA-approved fluorinated drugs (e.g., ciprofloxacin) .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a compound classified as a bipyridine derivative. This class of compounds is recognized for its ability to form stable complexes with transition metals, which enhances their utility in various applications including medicinal chemistry, catalysis, and material science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C16H15FN2O2
- CAS Number : 2034449-63-1
Synthesis Methods
The synthesis typically involves coupling reactions, such as the Suzuki coupling reaction, utilizing palladium as a catalyst. The reactions are often conducted in organic solvents like toluene or dimethylformamide under elevated temperatures to achieve high yields.
Reaction Pathways
The compound can undergo various chemical reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Sodium iodide in acetone | Iodinated derivatives |
This compound exhibits biological activity primarily through its interaction with DNA and metal ions. It has been shown to disrupt DNA function, leading to inhibition of cell proliferation. Additionally, it acts as a ligand for transition metals, influencing their catalytic properties.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth by interfering with cellular DNA.
- Fluorescent Probes : Its properties make it suitable for use in biological imaging techniques.
- Coordination Chemistry : Acts as a ligand in the formation of metal complexes that may have catalytic applications.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines through apoptosis induction.
- Metal Complexes : Studies showed that complexes formed with transition metals exhibited enhanced catalytic properties in organic reactions.
- Fluorescence Imaging : The compound was utilized in cellular imaging studies, providing insights into cellular processes due to its fluorescent properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
